molecular formula C38H32N2O5 B557046 Fmoc-Asn(Trt)-OH CAS No. 132388-59-1

Fmoc-Asn(Trt)-OH

Cat. No. B557046
M. Wt: 596.7 g/mol
InChI Key: KJYAFJQCGPUXJY-UMSFTDKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Asn(Trt)-OH is a compound used in peptide synthesis. It prevents the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It dissolves readily in all standard peptide synthesis reagents .


Synthesis Analysis

Fmoc-Asn(Trt)-OH is used in the synthesis of peptides. The Fmoc solid-phase peptide synthesis (SPPS) method is commonly used for peptide synthesis . A study on the esterification reaction process between Fmoc-Asn(Trt)-OH and Wang resin found that the connection efficiency was highest when using the HBTU/HOBt/DIEA method .


Molecular Structure Analysis

The molecular formula of Fmoc-Asn(Trt)-OH is C38H32N2O5 . Its molecular weight is 596.7 g/mol .


Chemical Reactions Analysis

Fmoc-Asn(Trt)-OH is used in peptide synthesis and prevents the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .


Physical And Chemical Properties Analysis

Fmoc-Asn(Trt)-OH is a white to yellowish powder . It has a melting point of 210 to 220°C . It is insoluble in water .

Scientific Research Applications

  • Peptide Synthesis Efficiency : A study demonstrated the utility of Fmoc-Asn(Trt)-OH in peptide synthesis, comparing it with other Asn derivatives. It was found that Fmoc-Asn(Tmob)-OH showed higher efficiency than Fmoc-Asn(Trt)-OH, which was on par with Fmoc-Asn(Mtt)-OH in terms of target peptide purity (Bray et al., 1995).

  • Solid Phase Synthesis of Phosphoserine Peptides : Another study utilized Fmoc-Asn(Trt)-OH in the solid-phase synthesis of tau phosphopeptide, an important epitope of tau phosphoprotein in Alzheimer’s Disease. This demonstrated its effectiveness in synthesizing complex peptides (Shapiro et al., 1996).

  • Synthesis of Challenging Peptides : Fmoc-Asn(Trt)-OH was used in the synthesis of challenging peptides, such as modified Riniker's peptide and Marshall's ACP (65-74), to test difficult couplings. This highlights its applicability in creating specialized peptides (Han et al., 1996).

  • Automated Solid-Phase Synthesis of Glycopeptides : In a study focusing on glycopeptide synthesis, Fmoc-Asn(Trt)-OH was used to achieve high coupling efficiencies, showcasing its utility in synthesizing N-glycosylated peptides (Otvos et al., 1990).

  • Total Synthesis of Bacitracin A : Fmoc-Asn(Trt)-OH played a key role in the solid-phase total synthesis of bacitracin A, a complex antibiotic. This study highlighted its effectiveness in synthesizing biologically active peptides (Lee et al., 1996).

  • Histidine Protection in Peptide Synthesis : The suitability of the Trt group, as in Fmoc-Asn(Trt)-OH, for side-chain protection of His in peptide syntheses was affirmed, showing its versatility in different peptide synthesis scenarios (Sieber & Riniker, 1987).

  • Aspartimide Formation Studies : Fmoc-Asn(Trt)-OH was part of a study examining aspartimide formation in peptide synthesis, offering insights into its behavior and potential issues in Fmoc-based synthesis (Yang et al., 1994).

  • Ultrasound Sonication in De-O-acetylation : This study explored the selective de-O-acetylation of Fmoc-Asn(Trt)-OH under ultrasound sonication, demonstrating a novel application in peptide modification processes (Sun Bing-yan, 2015).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAFJQCGPUXJY-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348710
Record name Fmoc-Asn(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asn(Trt)-OH

CAS RN

132388-59-1
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132388-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Asn(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94765WYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Asn(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Asn(Trt)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Asn(Trt)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Asn(Trt)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Asn(Trt)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Asn(Trt)-OH

Citations

For This Compound
981
Citations
AM Bray, RM Valerio, AJ Dipasquale… - Journal of Peptide …, 1995 - Wiley Online Library
The multipin method of peptide synthesis is demonstrated as a potent methodological tool, where large numbers of comparative studies can be performed concurrently. Two studies are …
Number of citations: 20 onlinelibrary.wiley.com
RI CAREY, H HUANG… - … Journal of Peptide …, 1996 - Wiley Online Library
In this paper we describe the synthesis and properties of Bpoc‐Asn(Trt)‐OH, Bpoc‐Asn(Trt)‐OPfp, Bpoc‐Gln(Trt)‐OH and Bpoc‐Gln(Trt)‐OPfp. These derivatives are highly soluble in …
Number of citations: 7 onlinelibrary.wiley.com
R Behrendt, S Huber, P White - Journal of Peptide Science, 2016 - Wiley Online Library
In our efforts to develop a universal solution to the problem of aspartimide formation in Fmoc SPPS, we investigated the application of our new β‐trialkylmethyl protected aspartic acid …
Number of citations: 19 onlinelibrary.wiley.com
M Obkircher, C Stähelin, F Dick - Journal of peptide science: an …, 2008 - Wiley Online Library
During the Fmoc‐protection of H–α‐Me–Val–OH, an unknown side product was found and isolated. The characterization using various analytical methods led unambiguously to the …
Number of citations: 20 onlinelibrary.wiley.com
P Stathopoulos, S Papas, M Sakka, AG Tzakos… - Amino acids, 2014 - Springer
Selective removal of protecting groups under different cleavage mechanisms could be an asset in peptide synthesis, since it provides the feasibility to incorporate different functional …
Number of citations: 9 link.springer.com
J Huang, H Chen, T Li - Journal of Chromatography A, 2006 - Elsevier
Several new stationary phases were prepared to study the structure–activity relationship of the chiral resolution of racemic 1,1′-bi-2-naphthol with a modified dipeptide Asn-Asn …
Number of citations: 2 www.sciencedirect.com
A Přibylka, V Krchňák… - The Journal of organic …, 2020 - ACS Publications
With the growing necessity to consider environmental impacts when synthesizing peptide-based drugs and to expand upon the recently published short communication report, we …
Number of citations: 12 pubs.acs.org
Y García‐Ramos, M Giraud… - Peptide Science …, 2009 - Wiley Online Library
Thymosin α1 is a 28‐amino acid acetylated peptide used for the treatment of hepatitis B and C. This peptide has a difficult sequence because of the presence of consecutive β‐…
Number of citations: 14 onlinelibrary.wiley.com
IR Sabana, M Naufal, I Wiani… - Egyptian Journal of …, 2020 - ejchem.journals.ekb.eg
SCAP1 is a pentapeptide isolated from the hydrolysate of oyster (Saccostrea cucullata), which has antioxidant and anticancer properties. This study aims to find a novel strategy to …
Number of citations: 10 ejchem.journals.ekb.eg
B Riniker, A Flörsheimer, H Fretz, P Sieber, B Kamber - Tetrahedron, 1993 - Elsevier
In the synthesis of large peptides. the yield and purity of the end-products will be greatly improved when smaller segments are purified prior to their use for fragment coupling either on a …
Number of citations: 97 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.